![molecular formula C22H21Cl2N3O2 B2522391 N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251613-10-1](/img/structure/B2522391.png)

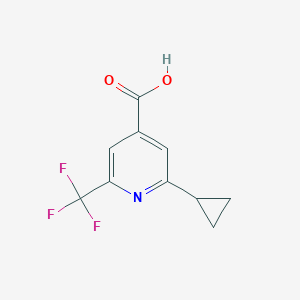

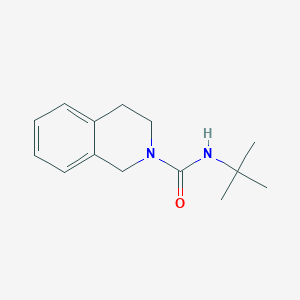

N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

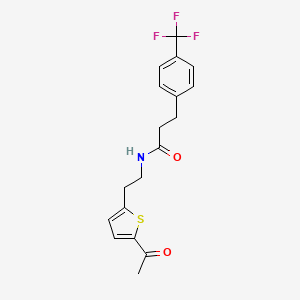

The compound is a complex organic molecule featuring a benzodiazepine core with chloro and methyl substituents, as well as an acetamide group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the target compound.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves acetylation reactions and the formation of amide bonds. For instance, the reaction of naphthalene-2,3-diol with 4-aminoantipyrine in the presence of acetic acid leads to the acetylation of the amine function, resulting in an acetamide . This suggests that similar methods could be employed in the synthesis of the target compound, with appropriate reagents and conditions tailored to introduce the chloro and methyl groups at the specified positions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by hydrogen bonding and other non-covalent interactions, which can influence the overall molecular conformation and stability. For example, N-(5-chloro-2-hydroxy-phenyl)-acetamide displays classical hydrogen bonding and higher-dimensional networks in its crystal structure . These insights can be extrapolated to predict that the target compound may also exhibit significant hydrogen bonding, potentially affecting its crystalline form and stability.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including halogenation. An example is the reaction of N-(2-acetylbenzofuran-3-yl)acetamide with sulphuryl chloride or chlorine, leading to the formation of a chlorinated acetamide . This indicates that the target compound might also be reactive towards halogenating agents, and such reactions could be used to further modify its structure or to introduce additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be diverse, depending on their molecular structure. The presence of halogen atoms, like chlorine, can significantly influence properties such as melting point, solubility, and reactivity. For instance, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid involve various non-covalent interactions that contribute to the compound's stability and physical properties . By analogy, the target compound's physical and chemical properties are likely to be influenced by its chloro and methyl substituents, as well as the acetamide moiety, leading to unique behavior in different environments.

科学的研究の応用

Synthesis and Antibacterial Activity

Several derivatives closely related to N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide have been synthesized, targeting potential antibacterial applications. For instance, compounds synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and their reactions with various agents have been elucidated for their structure and examined for significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer and Anti-inflammatory Activity

Research on compounds with similar structural frameworks has highlighted potential anticancer and anti-inflammatory applications. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized, showing significant anti-inflammatory activity, with certain compounds displaying notable efficacy (Sunder & Maleraju, 2013).

DNA Interaction Studies

Compounds within this chemical space have also been explored for their interactions with DNA, which is critical for understanding mechanisms of action in drug development. For example, the microwave-enhanced synthesis of related compounds and their interaction with DNA have been studied, providing insights into potential modes of therapeutic action, including shifts in absorption spectrum and binding parameters upon DNA interaction (Naik, Naik, Raghavendra, & Naik, 2006).

Novel Synthesis Methods

Research has focused on novel synthesis routes for creating derivatives of N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide. These methods aim at enhancing efficiency, yields, and introducing functional groups that could modulate biological activity, such as through microwave irradiation or specific catalysts (Al-Issa, 2012).

Necroptosis and Apoptosis Induction

Naphthyridine derivatives, a category to which the compound belongs, have been investigated for their ability to induce necroptosis and apoptosis in cancer cells. A novel naphthyridine derivative showed promising anticancer activity by inducing necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, highlighting the compound's potential for cancer therapy (Kong et al., 2018).

特性

IUPAC Name |

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-chloro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O2/c1-12-16(23)4-3-5-18(12)25-20(28)11-27-9-8-19-15(10-27)22(29)14-6-7-17(24)13(2)21(14)26-19/h3-7H,8-11H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWSAEJVNIJEEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2522312.png)

![3-ethyl-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522317.png)

![N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2522320.png)

![Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2522324.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2522325.png)